(8-Chloro-7-fluoroquinolin-3-yl)boronic acid
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Overview
Description
(8-Chloro-7-fluoroquinolin-3-yl)boronic acid is a boronic acid derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Chloro-7-fluoroquinolin-3-yl)boronic acid typically involves the borylation of the corresponding halogenated quinoline derivative. One common method is the palladium-catalyzed borylation of 8-chloro-7-fluoroquinoline using bis(pinacolato)diboron in the presence of a base such as potassium acetate . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(8-Chloro-7-fluoroquinolin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction involving boronic acids.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The halogen atoms in the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium acetate, used to facilitate the borylation reaction.
Oxidizing Agents: Such as hydrogen peroxide, used for the oxidation of the boronic acid group.
Major Products Formed
Biaryl Compounds: Formed through Suzuki–Miyaura coupling reactions.
Alcohols and Ketones: Formed through the oxidation of the boronic acid group.
Scientific Research Applications
(8-Chloro-7-fluoroquinolin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (8-Chloro-7-fluoroquinolin-3-yl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
(8-Fluoroquinolin-3-yl)boronic acid: Similar in structure but lacks the chlorine atom at the 8-position.
(8-Chloroquinolin-3-yl)boronic acid: Similar but lacks the fluorine atom at the 7-position.
Uniqueness
(8-Chloro-7-fluoroquinolin-3-yl)boronic acid is unique due to the presence of both chlorine and fluorine atoms on the quinoline ring. This dual substitution can influence the electronic properties of the compound, potentially enhancing its reactivity and selectivity in chemical reactions compared to its mono-substituted counterparts .
Properties
Molecular Formula |
C9H6BClFNO2 |
---|---|
Molecular Weight |
225.41 g/mol |
IUPAC Name |
(8-chloro-7-fluoroquinolin-3-yl)boronic acid |
InChI |
InChI=1S/C9H6BClFNO2/c11-8-7(12)2-1-5-3-6(10(14)15)4-13-9(5)8/h1-4,14-15H |
InChI Key |
YNULQDCXQZOHNB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C(=C(C=C2)F)Cl)N=C1)(O)O |
Origin of Product |
United States |
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